molecular formula C26H22N2OS2 B12503038 5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12503038
M. Wt: 442.6 g/mol
InChI Key: IUVWNRPLZQCOFS-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as methyl, phenyl, and naphthalen-1-ylmethyl sulfanyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and suitable alkyl or aryl halides.

    Attachment of the Naphthalen-1-ylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable naphthalen-1-ylmethyl sulfide precursor onto the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a molecular probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.

    Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to pyrimidine cores.

    Naphthalen-1-ylmethyl Sulfanyl Compounds: Compounds with naphthalen-1-ylmethyl sulfanyl groups attached to various cores.

Uniqueness

The uniqueness of 5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2OS2

Molecular Weight

442.6 g/mol

IUPAC Name

5,6-dimethyl-3-(4-methylphenyl)-2-(naphthalen-1-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H22N2OS2/c1-16-11-13-21(14-12-16)28-25(29)23-17(2)18(3)31-24(23)27-26(28)30-15-20-9-6-8-19-7-4-5-10-22(19)20/h4-14H,15H2,1-3H3

InChI Key

IUVWNRPLZQCOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC(=C3C)C

Origin of Product

United States

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